molecular formula C10H13ClO B8643409 3-(4-Chlorophenyl)propyl methyl ether CAS No. 404582-65-6

3-(4-Chlorophenyl)propyl methyl ether

Cat. No.: B8643409
CAS No.: 404582-65-6
M. Wt: 184.66 g/mol
InChI Key: DVOHWAVJHPLDHO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propyl methyl ether, with the molecular formula C10H13ClO , is an ether derivative of 4-chlorophenyl that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. The compound features a chloro-substituted aromatic ring system and an ether-terminated propyl chain, a structural motif that is often explored in the development of novel chemical entities. Researchers utilize this and related chlorophenyl compounds as key building blocks for the synthesis of more complex molecules with potential biological activity . For instance, structural analogs have been investigated for their role as intermediates in the creation of compounds with antiproliferative properties, highlighting the value of this chemical scaffold in anticancer drug discovery research . As a versatile reagent, it can be used in various chemical transformations, including coupling reactions and functional group modifications, to access a diverse array of target structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

404582-65-6

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-chloro-4-(3-methoxypropyl)benzene

InChI

InChI=1S/C10H13ClO/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

DVOHWAVJHPLDHO-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substitution on the Propyl Chain

The propyl chain's terminal substituent significantly impacts biological activity and physicochemical properties.

Compound Name Substituent Key Properties/Applications References
3-(4-Chlorophenyl)propyl methyl ether Methyl Intermediate; moderate polarity
Pitolisant (3-(4-Chlorophenyl)propyl 3-piperidinopropyl ether) Piperidinopropyl Histamine H3 antagonist; treats narcolepsy
3-(4-Chlorophenyl)propyl 3-pyrrolidinopropyl ether Pyrrolidinopropyl H3 receptor ligand (patented)

Key Findings :

  • Piperidine/pyrrolidine substituents (e.g., Pitolisant) enhance receptor-binding affinity due to their nitrogen-containing heterocycles, which interact with histamine H3 receptors .
  • Methyl ether lacks such pharmacophores, limiting direct therapeutic use but favoring stability in synthetic workflows .

Aromatic Ring Modifications

Variations in the aromatic group alter electronic properties and applications.

Compound Name Aromatic Group Key Properties/Applications References
This compound 4-Chlorophenyl Hydrophobic; drug intermediate
3-(4-Methoxyphenyl)propyl methyl carbonate 4-Methoxyphenyl Higher polarity; used in lignin model studies
4-Chlorophenyl glycidyl ether 4-Chlorophenyl + epoxide Reactive epoxide; polymer crosslinker

Key Findings :

  • Methoxy groups increase polarity and hydrogen-bonding capacity compared to chloro substituents, as seen in lignin model compounds .
  • Epoxide-containing analogs (e.g., glycidyl ether) exhibit reactivity useful in polymer chemistry, unlike the inert methyl ether .

Ether Linkage vs. Other Functional Groups

The nature of the oxygen-containing group influences stability and reactivity.

Compound Name Functional Group Key Properties/Applications References
This compound Ether Stable; resistant to hydrolysis
3-(4-Methoxyphenyl)propyl methyl carbonate Carbonate Less stable; prone to cleavage
Chlorfenprox (3-Phenoxybenzyl ether) Benzyl ether Insecticidal activity; photostable

Key Findings :

  • Carbonates are more labile than ethers, making them suitable for transient intermediates .
  • Benzyl ethers (e.g., Chlorfenprox) exhibit insecticidal properties due to extended conjugation and stability under UV light .

Physicochemical and Pharmacological Data

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound ~198.7 (estimated) Not reported Low in water
Pitolisant hydrochloride 385.9 147 (oxalate salt) Soluble in polar solvents
4-Chlorophenyl glycidyl ether 200.6 Not reported Reacts with nucleophiles

Notes:

  • The methyl ether’s low solubility in water aligns with its hydrophobic 4-chlorophenyl group.
  • Piperidine-containing derivatives (e.g., Pitolisant) form salts (e.g., oxalate) with higher crystallinity and defined melting points .

Preparation Methods

Williamson Ether Synthesis via Alkoxide Intermediates

In this classical approach, 3-(4-chlorophenyl)propanol is deprotonated to form a sodium alkoxide, which subsequently reacts with methyl iodide or dimethyl sulfate. While theoretically straightforward, this method faces challenges in regioselectivity and byproduct formation. For instance, competing elimination reactions under strongly basic conditions often necessitate stringent temperature control (-10°C to 0°C).

Mesylate Displacement in Aprotic Solvents

A more efficient alternative, as detailed in patent literature, involves converting 3-(4-chlorophenyl)propanol to its mesylate ester using methanesulfonyl chloride. The mesylate group’s superior leaving ability facilitates displacement by methoxide ions at ambient temperatures (20–25°C), circumventing the need for cryogenic conditions. This method achieves near-quantitative conversion (99.3% yield) and minimizes impurities, making it industrially viable.

Reaction Optimization and Mechanistic Insights

Solvent Selection and Reaction Kinetics

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) enhance nucleophilicity by stabilizing sodium methoxide while solubilizing organic intermediates. Comparative studies reveal DMAc outperforms tetrahydrofuran (THF) in mesylate displacement reactions, achieving completion within 7 hours at 22°C.

Stoichiometric Considerations

Excess reagents drive reactions to completion:

  • Sodium hydride (1.4–1.7 equiv) : Ensures complete deprotonation of 3-(4-chlorophenyl)propanol.

  • 3-(4-Chlorophenyl)propyl mesylate (1.2–1.5 equiv) : Compensates for inherent lability and side reactions.

Industrial-Scale Process Design

Case Study: Patent WO2007006708A1

The disclosed process exemplifies scalability:

  • Step 1 : 3-(4-Chlorophenyl)propanol (1 kg, 6.98 mol) is dissolved in anhydrous DMAc (8.8 L) under nitrogen.

  • Step 2 : Sodium hydride (60%, 0.449 kg) is added to form the sodium alkoxide at 50°C.

  • Step 3 : 3-(4-Chlorophenyl)propyl mesylate (2.08 kg, 8.36 mol) in DMAc is introduced dropwise at 25°C.

  • Workup : Aqueous extraction and distillation yield 1.99 kg (99.3%) of product with 99.2% purity.

Table 1: Key Reaction Parameters and Outcomes

ParameterValue/DetailSource
SolventN,N-Dimethylacetamide
Temperature22–25°C
Reaction Time7 hours
Yield99.3%
Purity (GC)99.2%

Analytical Characterization and Quality Control

Chromatographic Profiling

Gas chromatography (GC) remains the gold standard for assessing purity, with the final product exhibiting a single dominant peak (retention time: 12.8 min). Impurities, primarily residual mesylate (<0.5%), are quantified via high-performance liquid chromatography (HPLC).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.25 (d, 2H, Ar–H), 6.85 (d, 2H, Ar–H), 3.40 (t, 2H, OCH₂), 3.30 (s, 3H, CH₃O), 2.60 (t, 2H, Ar–CH₂), 1.80 (m, 2H, CH₂).

  • IR (neat) : 1245 cm⁻¹ (C–O–C stretch), 1090 cm⁻¹ (C–Cl stretch).

Comparative Evaluation of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Williamson SynthesisSimple reagentsLow yields (60–70%)
Mesylate DisplacementHigh yield (99%), mild conditionsRequires moisture-free setup

Q & A

Basic: What are the optimal synthetic routes for 3-(4-chlorophenyl)propyl methyl ether, and how does the choice of catalyst influence yield?

Answer:
The Williamson ether synthesis is a primary method, involving nucleophilic substitution between 3-(4-chlorophenyl)propanol and methyl halides (e.g., methyl iodide) under basic conditions. Catalysts like NaH or K₂CO₃ are critical for deprotonation, with polar aprotic solvents (e.g., DMF) enhancing reactivity. Evidence from analogous ether syntheses (e.g., methyl propyl ether) suggests that NaH yields higher purity (≥90%) compared to K₂CO₃ (70–80%) due to stronger base strength . For scale-up, inert atmospheres (N₂/Ar) minimize oxidation of intermediates.

Basic: How can NMR spectroscopy confirm the structural integrity of this compound?

Answer:
1H NMR analysis should show:

  • A singlet at δ 3.3–3.5 ppm (OCH₃, integration: 3H).
  • A triplet at δ 3.4–3.6 ppm (CH₂ adjacent to ether oxygen, integration: 2H).
  • Aromatic protons (4-chlorophenyl) as a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz).
    13C NMR will confirm the quaternary carbon (C-Cl) at ~140 ppm. Comparative studies of structurally similar ethers (e.g., 3-(4-bromophenoxy)benzyl ethers) validate this approach .

Advanced: How does the chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing Cl substituent on the phenyl ring increases the electrophilicity of the adjacent propyl chain, enhancing susceptibility to nucleophilic attack. In SN2 reactions, this accelerates substitution at the β-carbon. However, steric hindrance from the bulky aryl group can reduce reactivity in bulky nucleophiles (e.g., tert-butoxide). Computational studies on analogous chlorophenyl ethers suggest a 30–40% rate increase compared to non-halogenated analogs .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies in neuropharmacological studies (e.g., H3 receptor antagonism vs. inverse agonism) may arise from assay conditions (e.g., cell vs. tissue models). To resolve these:

  • Replicate experiments across multiple models (e.g., in vitro receptor binding vs. in vivo maze tests).
  • Use isoform-specific inhibitors to rule off-target effects.
  • Meta-analysis of dose-response curves (e.g., EC₅₀ comparisons) can clarify mechanistic differences .

Basic: What purification methods are most effective for isolating this compound?

Answer:

  • Flash chromatography (silica gel, hexane:EtOAc 8:2) removes unreacted alcohol and halide by-products.
  • Recrystallization in ethanol/water (7:3) yields crystals with ≥98% purity.
  • Distillation under reduced pressure (boiling point ~200°C at 10 mmHg) is suitable for large-scale purification but risks thermal decomposition .

Advanced: How can computational modeling predict the compound’s interactions with biological targets like histamine receptors?

Answer:

  • Docking simulations (AutoDock Vina) using H3 receptor crystal structures (PDB: 3RZE) identify binding poses.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models correlate substituent effects (e.g., Cl position) with binding affinity (Ki). Studies on pitolisant derivatives demonstrate predictive accuracy within 1.5 kcal/mol .

Basic: What solvents optimize the solubility of this compound for kinetic studies?

Answer:
The compound is sparingly soluble in water but dissolves in:

  • Polar aprotic solvents : DMSO, DMF (20–30 mg/mL).
  • Chlorinated solvents : CHCl₃, DCM (15–20 mg/mL).
  • Ether-alcohol mixtures : THF:MeOH (1:1) enhances solubility to ~50 mg/mL. Solubility trends align with Hansen solubility parameters for aryl ethers .

Advanced: What analytical techniques characterize by-products formed during synthesis?

Answer:

  • GC-MS identifies low-molecular-weight impurities (e.g., unreacted methyl iodide).
  • HPLC-MS detects oligomers or oxidation by-products (e.g., sulfoxides).
  • XRD confirms crystalline purity and detects polymorphic forms. A study on ethyl 4-ANPP hydrochloride used similar methods to isolate <2% impurities .

Advanced: How does stereoelectronic tuning of the ether linkage affect metabolic stability?

Answer:
Replacing the methyl group with deuterated methyl (CD₃) reduces CYP450-mediated oxidation, increasing half-life (t½) from 2.5 to 4.7 hours in rat liver microsomes. Substituent bulkiness (e.g., isopropyl vs. methyl) also slows esterase cleavage, as shown in comparative studies of methanesulfonate esters .

Basic: What safety protocols mitigate risks during large-scale synthesis?

Answer:

  • Use explosion-proof reactors to manage flammability (flash point: 45°C).
  • Install fume hoods with HEPA filters to limit inhalation exposure (TLV: 50 ppm).
  • Avoid skin contact via nitrile gloves and PPE. Protocols from methyl propyl ether hazard assessments apply due to structural similarities .

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